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molecular formula C17H23NO4 B1505200 Tert-butyl 4-(3-formylphenoxy)piperidine-1-carboxylate CAS No. 858674-16-5

Tert-butyl 4-(3-formylphenoxy)piperidine-1-carboxylate

Cat. No. B1505200
M. Wt: 305.4 g/mol
InChI Key: NWKYBAIYMYYWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547680B2

Procedure details

3-Hydroxybenzaldehyde (0.98 g), 1-t-butoxycarbonyl-4-hydroxypiperidine (2.41 g) and triphenylphosphine (3.15 g) were suspended in tetrahydrofuran (10 mL). To the mixture was added dropwise 40% azodicarboxylic acid diisopropyl ester-toluene solution (6.1 mL) under ice-cooling, and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the obtained residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/3) to give the title compound (0.74 g).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Name
azodicarboxylic acid diisopropyl ester toluene
Quantity
6.1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20](O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OC(N=NC(OC(C)C)=O)=O)(C)C.C1(C)C=CC=CC=1>O1CCCC1>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Step Three
Name
Quantity
3.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
azodicarboxylic acid diisopropyl ester toluene
Quantity
6.1 mL
Type
reactant
Smiles
C(C)(C)OC(=O)N=NC(=O)OC(C)C.C1(=CC=CC=C1)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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